molecular formula C11H11ClF3NO B8050649 3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine

3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine

Cat. No.: B8050649
M. Wt: 265.66 g/mol
InChI Key: AGIZIBYYRFWBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain a six-membered ring with both nitrogen and oxygen atoms. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to the morpholine ring, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine typically involves the reaction of 4-chlorobenzaldehyde with trifluoromethylamine and morpholine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully controlled to ensure high purity and yield. Post-reaction, the compound is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-3-(trifluoromethyl)morpholine: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Chlorophenyl)-3-(difluoromethyl)morpholine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

3-(4-Chlorophenyl)-3-(trifluoromethyl)morpholine is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which can influence its reactivity, stability, and biological activity. These structural features may impart distinct properties compared to similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(trifluoromethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO/c12-9-3-1-8(2-4-9)10(11(13,14)15)7-17-6-5-16-10/h1-4,16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIZIBYYRFWBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)(C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.